molecular formula C8H6BrNO4 B172603 Methyl 2-bromo-6-nitrobenzoate CAS No. 135484-76-3

Methyl 2-bromo-6-nitrobenzoate

Cat. No.: B172603
CAS No.: 135484-76-3
M. Wt: 260.04 g/mol
InChI Key: CBQNPPDKHCOWGD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-nitrobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-6-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin chloride in hydrochloric acid.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

    Nucleophilic Substitution: Products like 2-azido-6-nitrobenzoate or 2-thiocyanato-6-nitrobenzoate.

    Reduction: 2-bromo-6-aminobenzoate.

    Ester Hydrolysis: 2-bromo-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-6-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential use in the development of new drugs due to its ability to undergo various chemical modifications.

    Material Science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, which can further participate in various chemical reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can be used in further synthetic transformations .

Comparison with Similar Compounds

Methyl 2-bromo-6-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 2-bromo-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.

    Methyl 2-chloro-6-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-bromo-6-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

methyl 2-bromo-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQNPPDKHCOWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567718
Record name Methyl 2-bromo-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135484-76-3
Record name Methyl 2-bromo-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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